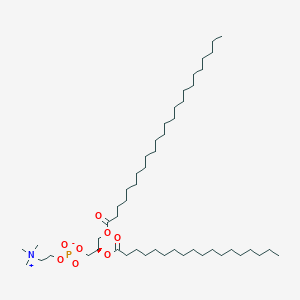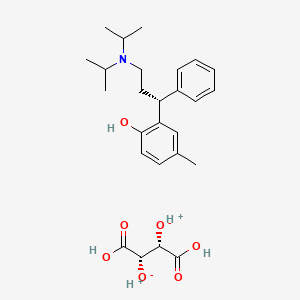
(+)-(R)-2-(I-(2-(Diisopropylamino)ethyl)benzyl)-p-cresol L-tartrate (1:1) (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolterodine Tartrate is the tartrate salt form of tolterodine, a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine receptor binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract.. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects.
Tolterodine tartrate is a tartrate salt. It contains a tolterodine.
An ANTIMUSCARINIC AGENT selective for the MUSCARINIC RECEPTORS of the BLADDER that is used in the treatment of URINARY INCONTINENCE and URINARY URGE INCONTINENCE.
Scientific Research Applications
Synthesis and Polymerization
- Diblock Copolymerization : 2-(Diisopropylamino)ethyl methacrylate (DPA), closely related to the queried compound, was used in diblock copolymerization with other tertiary amine methacrylate comonomers. This resulted in cationic diblock copolymers with potential applications in reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001).
Materials Science and Engineering
- Chiral Molecular Conductor Synthesis : A study demonstrated the synthesis of a chiral molecular conductor using an organic donor and a chiral anionic complex, which included tartrate, a component of the compound . This conductor exhibited room temperature electrical conductivity and semiconducting behavior (Coronado et al., 2004).
Chemistry and Chemical Engineering
- Phase Transfer Catalysis : Research on the synthesis of p-tolyl benzyl ether, involving p-cresol (a component of the queried compound), explored the use of phase transfer catalysis under various conditions, including ultrasonic and microwave irradiation. This has implications for efficient synthesis in chemical engineering (Shao-ming, 2012; Shao-hui, 2011).
Organic Chemistry
Resolution of Diastereomeric Salts : Studies on the resolution of diastereomeric salts, including tartrates, offer insights into the separation and purification processes of chiral compounds, which is crucial in the synthesis of enantiomerically pure substances (Sistla, Lorenz, & Seidel-Morgenstern, 2013).
Asymmetric Synthesis : The use of diisopropyl (R,R)-tartrate, a component similar to the queried compound, in asymmetric synthesis, particularly in 1,3-dipolar cycloaddition reactions, highlights its importance in producing optically active compounds with high selectivity (Tanaka et al., 2010).
properties
Product Name |
(+)-(R)-2-(I-(2-(Diisopropylamino)ethyl)benzyl)-p-cresol L-tartrate (1:1) (salt) |
|---|---|
Molecular Formula |
C26H37NO7 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(2S,3S)-1,4-dihydroxy-1,4-dioxobutane-2,3-diolate;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydron |
InChI |
InChI=1S/C22H31NO.C4H4O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2H,(H,7,8)(H,9,10)/q;-2/p+2/t20-;1-,2-/m10/s1 |
InChI Key |
ZVWTZIIVXMNVTB-QKSQPQDESA-P |
Isomeric SMILES |
[H+].[H+].CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@H]([C@@H](C(=O)O)[O-])(C(=O)O)[O-] |
Canonical SMILES |
[H+].[H+].CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)[O-])(C(=O)O)[O-] |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
synonyms |
Detrol Detrol LA Detrusitol PHA 686464B PHA-686464B PHA686464B Tartrate, Tolterodine tolterodine tolterodine tartrate Unidet Urotrol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



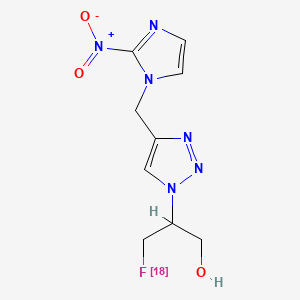
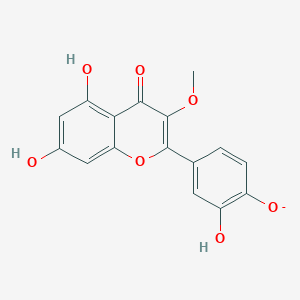

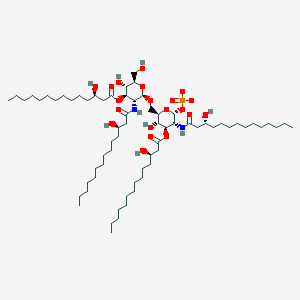
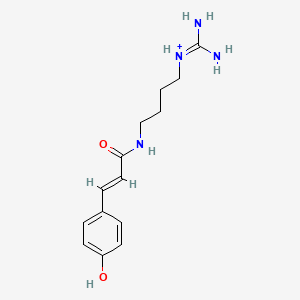
![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
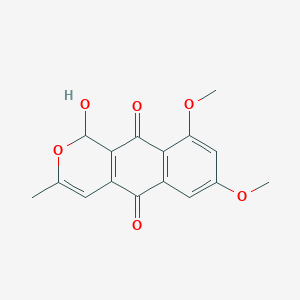

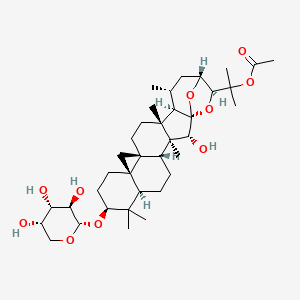

![1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)


